7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine
Description
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
7-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C10H15NS/c1-2-3-9-10-8(4-6-11-9)5-7-12-10/h5,7,9,11H,2-4,6H2,1H3 |
InChI Key |
MRPLSRYIEHTJES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(CCN1)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization to form the thienopyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .
Scientific Research Applications
7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thienopyridines are known for their antiplatelet activity, and derivatives of this compound are explored for cardiovascular applications.
Mechanism of Action
The mechanism of action of 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, thienopyridines are known to inhibit platelet aggregation by blocking the P2Y12 receptor on platelets. This prevents the binding of adenosine diphosphate (ADP), thereby inhibiting platelet activation and aggregation .
Comparison with Similar Compounds
Key Structural Features:
- Core: A partially saturated thieno[2,3-c]pyridine system (4H,5H,6H,7H configuration).
- Substituent : A propyl group (-CH₂CH₂CH₃) at the 7-position.
- Functionalization: Potential for further derivatization at nitrogen or sulfur atoms.
Structural Analogues
Table 1: Structural Comparison of Thienopyridine Derivatives
Key Observations :
- Core Variation: The 7-propyl derivative shares a hydrogenated thieno[2,3-c]pyridine core with its hydrochloride counterpart but differs in substituents. Prasugrel, a thieno[3,2-c]pyridine isomer, has a distinct substitution pattern critical for its antiplatelet activity .
Prasugrel (Thieno[3,2-c]pyridine Derivative)
- Activity : Prasugrel is a prodrug metabolized to an active thiol metabolite (R-138727) that irreversibly inhibits the P2Y12 ADP receptor on platelets .
- Structural Contrast : Unlike the 7-propyl derivative, prasugrel contains a fluorophenyl-cyclopropane moiety and an acetate group, enabling enzymatic activation.
4H,5H,6H,7H-Thieno[2,3-c]Pyridine Hydrochloride
- Availability : Commercially available as a reagent (e.g., CAS 28783-41-7), suggesting utility as a synthetic intermediate .
- Applications : Used in the synthesis of complex heterocycles, though its pharmacological profile remains uncharacterized.
Pyrido[2,3-c]Pyridazine Derivatives
Q & A
Q. Why do crystallographic data for similar thieno[2,3-c]pyridine derivatives show bond-length variations?
- Answer : Variations arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., –NO) shorten adjacent C–C bonds by 0.02–0.04 Å compared to electron-donating groups (e.g., –OCH) . Always compare data collected at the same temperature (e.g., 296 K) to minimize thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
